2,4-Dimethoxypyrimidine-5-boronic acid

Catalog No.
S715009
CAS No.
89641-18-9
M.F
C6H9BN2O4
M. Wt
183.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxypyrimidine-5-boronic acid

CAS Number

89641-18-9

Product Name

2,4-Dimethoxypyrimidine-5-boronic acid

IUPAC Name

(2,4-dimethoxypyrimidin-5-yl)boronic acid

Molecular Formula

C6H9BN2O4

Molecular Weight

183.96 g/mol

InChI

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3

InChI Key

LKGKUACPLXCVOF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

B(C1=CN=C(N=C1OC)OC)(O)O

The exact mass of the compound 2,4-Dimethoxypyrimidine-5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethoxypyrimidine-5-boronic acid (CAS: 89641-18-9) is a heteroaryl boronic acid building block used extensively in the synthesis of functionalized pyrimidines, uracil derivatives, and nucleoside analogs [1]. Unlike unprotected pyrimidine diones, the incorporation of two methoxy groups at the 2- and 4-positions increases the lipophilicity and solubility of the boronic acid in standard organic solvents. This structural modification stabilizes the carbon-boron bond against protodeboronation under basic Suzuki-Miyaura coupling conditions, making it a highly processable procurement choice for scalable pharmaceutical intermediate synthesis.

Substituting 2,4-dimethoxypyrimidine-5-boronic acid with unprotected uracil-5-boronic acid or halogenated analogs (such as 2,4-dichloropyrimidine-5-boronic acid) frequently compromises synthetic workflows [1]. Unprotected uracil-5-boronic acid suffers from poor solubility in non-polar and moderately polar organic solvents, often necessitating aqueous basic conditions that drive premature protodeboronation and lower coupling yields. Conversely, 2,4-dichloropyrimidine-5-boronic acid is prone to competitive homocoupling and polymerization due to the presence of reactive carbon-chlorine bonds alongside the boronic acid moiety. The 2,4-dimethoxy substitution provides a stable masking group during palladium-catalyzed cross-coupling, ensuring strict regioselectivity at the 5-position before downstream deprotection[2].

Enhanced Organic Solvent Solubility for Homogeneous Catalysis

The presence of the 2,4-dimethoxy groups transforms the highly polar uracil core into a lipophilic intermediate that dissolves in standard Suzuki-Miyaura solvent systems (e.g., dioxane/water, THF, toluene). This allows for homogeneous catalysis and prevents the mass-transfer limitations observed when attempting to couple insoluble unprotected uracil-5-boronic acid suspensions [1].

Evidence DimensionSolubility and phase behavior in cross-coupling solvents
Target Compound DataHighly soluble in dioxane/water mixtures, enabling homogeneous Pd-catalyzed coupling
Comparator Or BaselineUnprotected uracil-5-boronic acid (poorly soluble, forms heterogeneous suspensions)
Quantified DifferenceEliminates the need for highly polar co-solvents or strong aqueous bases that degrade the boronic acid
ConditionsStandard biphasic or homogeneous organic Suzuki-Miyaura coupling conditions (e.g., Pd(PPh3)4, K2CO3, 90 °C)

Procuring the dimethoxy-protected form allows chemists to use standard, scalable solvent systems without facing the severe mass-transfer and yield limitations of insoluble uracil precursors.

Prevention of Competitive Homocoupling vs. Halogenated Analogs

When utilizing halogenated pyrimidine boronic acids like 2,4-dichloropyrimidine-5-boronic acid, the reactive C-Cl bonds undergo competitive oxidative addition with the palladium catalyst, leading to oligomerization. The 2,4-dimethoxy groups are inert to standard Pd(0) insertion, ensuring that transmetalation and subsequent reductive elimination occur strictly at the C5-boronic acid site [1].

Evidence DimensionChemoselectivity in Pd-catalyzed cross-coupling
Target Compound DataStrictly reacts at the C5-boronic acid site; methoxy groups remain inert
Comparator Or Baseline2,4-Dichloropyrimidine-5-boronic acid (undergoes competitive C-Cl oxidative addition and homocoupling)
Quantified DifferencePrevents the formation of oligomeric or homocoupled byproducts, maximizing the yield of the desired C5-arylated pyrimidine
ConditionsPalladium-catalyzed cross-coupling with aryl/heteroaryl halides

Selecting the dimethoxy analog avoids complex purification bottlenecks and yield losses associated with the reactive halogenated pyrimidine boronic acids.

Quantitative Hydrolysis to Uracil/Dione Derivatives

While direct coupling of unprotected uracil-5-boronic acid is low-yielding due to catalyst poisoning and insolubility, 2,4-dimethoxypyrimidine-5-boronic acid couples efficiently and is subsequently hydrolyzed to the target pyrimidine-2,4(1H,3H)-dione (uracil core) using standard acidic conditions (e.g., 1 M HCl in MeOH/H2O at 60 °C)[1]. This two-step sequence delivers complex uracil derivatives that are otherwise inaccessible via direct coupling[1].

Evidence DimensionConversion to the corresponding pyrimidine-2,4(1H,3H)-dione (uracil core)
Target Compound DataSmoothly hydrolyzed post-coupling using 1 M HCl in MeOH/H2O
Comparator Or BaselineDirect coupling of unprotected uracil (often fails or yields poorly due to catalyst poisoning and insolubility)
Quantified DifferenceEnables high overall two-step yields (coupling + hydrolysis) compared to the nearly non-viable direct coupling of unprotected uracil
ConditionsAcidic hydrolysis (1 M HCl, 60 °C) post-Suzuki coupling

It provides a reliable, high-yielding procurement route to complex uracil derivatives, such as CD73 inhibitors, which cannot be synthesized directly from unprotected precursors.

Synthesis of CD73 Inhibitors and Nucleoside Analogs

Because the 2,4-dimethoxy groups act as robust protecting groups during Suzuki couplings and are hydrolyzed to diones post-coupling, this compound serves as a starting material for synthesizing 5-substituted pyrimidine-2,4(1H,3H)-dione derivatives, including orally bioavailable CD73 inhibitors [1].

Library Generation of Kinase Inhibitors

The solubility and stability of this boronic acid in standard high-throughput coupling conditions facilitate the generation of 5-heteroaryl pyrimidine libraries. It avoids the regioselectivity issues of dichloropyrimidine analogs, ensuring clean late-stage functionalization [2].

Scalable Pharmaceutical Intermediate Manufacturing

For pilot-scale manufacturing, the predictable solubility profile and prevention of protodeboronation reduce the need for excess equivalents of the boronic acid, lowering overall precursor costs and simplifying downstream purification compared to using unprotected alternatives [1].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

184.0655369 Da

Monoisotopic Mass

184.0655369 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dimethoxyprimidine-5-boronic acid

Dates

Last modified: 08-15-2023

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